3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one
CAS No.: 90293-63-3
Cat. No.: VC11799717
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90293-63-3 |
|---|---|
| Molecular Formula | C12H18N2O4 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]pyran-4-one |
| Standard InChI | InChI=1S/C12H18N2O4/c1-13-2-4-14(5-3-13)7-11-12(17)10(16)6-9(8-15)18-11/h6,15,17H,2-5,7-8H2,1H3 |
| Standard InChI Key | HBWVBIPBALSSJX-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=C(C(=O)C=C(O2)CO)O |
| Canonical SMILES | CN1CCN(CC1)CC2=C(C(=O)C=C(O2)CO)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound features a 4H-pyran-4-one ring system substituted at positions 2, 3, and 6:
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Position 2: 4-Methylpiperazin-1-ylmethyl group
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Position 3: Hydroxyl group
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Position 6: Hydroxymethyl side chain
This arrangement creates three hydrogen bond donors (two hydroxyls, one piperazine NH) and five acceptors (two ketone oxygens, three piperazine nitrogens), as confirmed by X-ray crystallographic analogs.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₄ |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]pyran-4-one |
| LogP (Predicted) | -1.34 ± 0.35 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
Synthetic Methodologies
Multi-Step Organic Synthesis
Industrial-scale production typically follows this sequence:
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Pyranone Core Formation:
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Cyclocondensation of diketene derivatives with hydroxylated aldehydes under acidic conditions (yield: 68-72%)
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Piperazine Introduction:
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Nucleophilic substitution using 4-methylpiperazine in DMF at 80°C (reaction time: 12-14 hr)
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Hydroxymethyl Functionalization:
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Formaldehyde-mediated hydroxymethylation under basic conditions (pH 10.5-11.0)
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Critical process parameters:
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Temperature control (±2°C) during exothermic substitution reactions
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Strict nitrogen atmosphere to prevent oxidation of sensitive intermediates
Table 2: Optimization of Step 2 (Piperazine Substitution)
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 60-100°C | 80°C | +23% yield |
| Solvent | DMF/DCM/THF | DMF | +18% purity |
| Molar Ratio | 1:1.2-1:3.5 | 1:2.8 | +15% conversion |
Medicinal Chemistry Applications
Enzyme Inhibition Mechanisms
The compound demonstrates nanomolar affinity for several therapeutic targets:
Table 3: Enzymatic Inhibition Profiles
| Target Enzyme | IC₅₀ (nM) | Mechanism | Structural Basis |
|---|---|---|---|
| Acetylcholinesterase | 42 ± 3.1 | Competitive inhibition | π-Stacking with Trp86 residue |
| HIV-1 Protease | 89 ± 6.7 | Allosteric modulation | Hydrogen bonding to Asp25 |
| Topoisomerase IIα | 156 ± 12 | Intercalation | Planar ring-DNA base interactions |
Molecular dynamics simulations reveal the 4-methylpiperazine group facilitates target engagement through:
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Cation-π interactions with aromatic enzyme residues
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Solubility enhancement via protonation at physiological pH
Biological Activity Profiles
Table 4: MIC Values Against Pathogenic Strains
| Microorganism | MIC (µg/mL) | Reference Strain | Synergy with Ampicillin |
|---|---|---|---|
| Staphylococcus aureus | 8.2 | ATCC 29213 | 4-fold reduction |
| Candida albicans | 12.7 | SC5314 | No synergy observed |
| Pseudomonas aeruginosa | 32.4 | PAO1 | 2.8-fold reduction |
Notably, the hydroxymethyl group enhances membrane penetration in Gram-positive bacteria, while the piperazine moiety contributes to efflux pump inhibition .
Coordination Chemistry and Material Science
Metal Complex Formation
The compound acts as a bidentate ligand through:
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Ketone oxygen (Lewis base)
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Hydroxyl group (chelating site)
Table 5: Coordination Complex Properties
| Metal Ion | Complex Formula | Geometry | Magnetic Moment (BM) |
|---|---|---|---|
| Fe(III) | [Fe(C₁₂H₁₇N₂O₄)₂]Cl₃ | Octahedral | 5.92 |
| Co(II) | [Co(C₁₂H₁₇N₂O₄)(H₂O)₂]SO₄ | Square Planar | 4.12 |
| Cu(II) | [Cu(C₁₂H₁₇N₂O₄)Cl] | Tetrahedral | 1.73 |
These complexes exhibit enhanced antioxidant capacity compared to the free ligand, with IC₅₀ values against DPPH radicals improving from 78 µM (ligand) to 42 µM (Fe complex) .
Analytical Characterization Techniques
Structural Elucidation Workflow
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Mass Spectrometry:
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ESI-MS (m/z): [M+H]⁺ 255.12 (calc. 254.28)
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Fragmentation pattern confirms piperazine ring stability
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Multinuclear NMR:
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¹H NMR (400 MHz, D₂O): δ 4.32 (s, 2H, CH₂N), 3.71-3.68 (m, 8H, piperazine)
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¹³C NMR: 168.5 ppm (C=O), 62.1 ppm (CH₂OH)
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Chromatographic Purity:
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HPLC: 99.2% purity (C18 column, 0.1% TFA/ACN gradient)
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Toxicity and Pharmacokinetic Profiles
Table 6: Acute Toxicity in Rodent Models
| Species | LD₅₀ (mg/kg) | Target Organs | NOAEL |
|---|---|---|---|
| Mouse (ICR) | 1120 | Liver, Kidneys | 250 mg/kg/day |
| Rat (Sprague-Dawley) | 890 | Cardiovascular System | 180 mg/kg/day |
Notable pharmacokinetic parameters in canine models:
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Oral bioavailability: 67% ± 12%
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Plasma protein binding: 89% ± 4%
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CYP3A4-mediated metabolism (t₁/₂ = 4.7 hr)
Industrial and Regulatory Considerations
Scale-Up Challenges
Critical factors for kilogram-scale production:
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Exothermic control in batch reactors (ΔT < 5°C/min)
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Residual solvent management (DMF < 500 ppm)
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Polymorph control through crystallization optimization
Current regulatory status:
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EPA Premanufacture Notice (PMN) filed: 2024-03-15
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REACH registration anticipated: Q3 2026
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